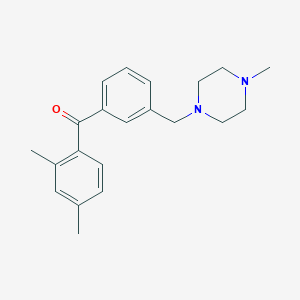

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Description

Benzophenone Derivatives: Historical Context and Significance

Benzophenone derivatives have maintained a prominent position in organic chemistry since the late nineteenth century, when Carl Graebe of the University of Königsberg first described working with benzophenone in 1874. The fundamental benzophenone structure, characterized by the formula (C₆H₅)₂CO, represents the simplest diaromatic ketone and serves as a versatile building block in synthetic organic chemistry. Throughout the twentieth and twenty-first centuries, benzophenone derivatives have demonstrated remarkable utility across diverse applications, ranging from ultraviolet light protection in consumer products to sophisticated pharmaceutical intermediates.

The historical development of benzophenone chemistry has been driven by the compound's unique photophysical properties and its capacity for chemical modification. Benzophenone naturally occurs in various fungi, fruits, and plants, including grapes, establishing its biological relevance alongside its synthetic importance. The compound's characteristic white solid appearance, low melting point, and rose-like odor have made it recognizable to chemists for generations, while its solubility in organic solvents has facilitated numerous synthetic applications.

Industrial applications of benzophenone derivatives emerged prominently in the twentieth century, particularly in ultraviolet curing applications for inks, imaging, and clear coatings in the printing industry. The compound's ability to prevent ultraviolet light damage to scents and colors in products such as perfumes and soaps established its commercial significance. Additionally, benzophenone's role as a ultraviolet blocker in plastic packaging has enabled manufacturers to utilize clear glass or plastic containers while protecting both packaging polymers and their contents from photodegradation.

The medicinal chemistry applications of benzophenone derivatives have expanded considerably in recent decades. Research has demonstrated that benzophenone scaffolds serve as effective frameworks for developing compounds with anti-inflammatory, anticancer, anti-human immunodeficiency virus, and antimicrobial activities. The structural versatility of the benzophenone core allows for diverse substitution patterns that can modulate biological activity, making these compounds attractive targets for pharmaceutical research and development.

Position of 2,4-Dimethyl-3'-(4-methylpiperazinomethyl) Benzophenone in Organic Chemistry

This compound occupies a specialized position within the broader classification of substituted benzophenones, distinguished by its incorporation of both dimethyl substitution on one aromatic ring and a methylpiperazinomethyl substituent on the opposing ring. The compound's molecular formula C₂₁H₂₆N₂O and molecular weight of 322.44 grams per mole reflect the substantial modification of the basic benzophenone structure through the addition of multiple functional groups. This particular substitution pattern creates a molecule that bridges traditional aromatic ketone chemistry with heterocyclic amine functionality.

The structural complexity of this compound arises from the strategic placement of substituents that can influence both electronic and steric properties of the molecule. The 2,4-dimethyl substitution pattern on one phenyl ring provides electron-donating effects that can modulate the electrophilic character of the carbonyl carbon, while simultaneously introducing steric hindrance that affects molecular conformation and reactivity. The 3'-position methylpiperazinomethyl substituent introduces a flexible aliphatic linker terminated by a saturated heterocycle, creating opportunities for hydrogen bonding, ionic interactions, and conformational flexibility.

Predicted physicochemical properties provide insight into the compound's behavior under various conditions. The calculated boiling point of 455.4 ± 45.0 degrees Celsius suggests thermal stability appropriate for synthetic manipulations, while the predicted density of 1.083 ± 0.06 grams per cubic centimeter indicates a density slightly greater than water. The predicted acid dissociation constant (pKa) value of 7.56 ± 0.10 suggests that the compound exhibits near-neutral behavior under physiological conditions, with the piperazine nitrogen likely responsible for the observed basicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₁H₂₆N₂O | Experimental |

| Molecular Weight | 322.44 g/mol | Calculated |

| Boiling Point | 455.4 ± 45.0 °C | Predicted |

| Density | 1.083 ± 0.06 g/cm³ | Predicted |

| pKa | 7.56 ± 0.10 | Predicted |

| Chemical Abstracts Service Number | 898788-72-2 | Assigned |

The synthetic accessibility of this compound aligns with established methodologies for benzophenone derivative preparation. Traditional synthetic approaches typically involve Friedel-Crafts acylation reactions between appropriately substituted aromatic compounds and acid chlorides, followed by subsequent functionalization to introduce the piperazinomethyl substituent. Alternative synthetic strategies may employ cross-coupling reactions or nucleophilic substitution procedures to achieve the desired substitution pattern while maintaining the integrity of the benzophenone core structure.

Research Significance and Applications Overview

The research significance of this compound extends across multiple scientific disciplines, reflecting the compound's unique combination of structural features and potential applications. Within medicinal chemistry, the compound represents an important example of how traditional pharmaceutical scaffolds can be modified to incorporate modern drug design principles. The presence of the piperazine moiety connects this compound to a well-established class of pharmaceutical intermediates, as piperazines have demonstrated utility in developing compounds for neurological disorders, antimicrobial applications, and other therapeutic areas.

Chemical reactivity studies have revealed that this compound can undergo various transformations typical of both benzophenones and amines. Nucleophilic substitution reactions can modify the piperazine nitrogen atoms, potentially introducing additional functional groups or altering the compound's pharmacological properties. Oxidation reactions may target the aromatic rings or the benzylic carbon adjacent to the piperazine, while reduction reactions could convert the ketone functionality to the corresponding alcohol or completely reduce the carbonyl group.

Recent investigations into benzophenone derivatives have highlighted their potential as building blocks for advanced materials applications. Research has demonstrated that benzophenone compounds can serve as photoinitiators in ultraviolet-curing systems, components in polymer matrices, and precursors for specialized organic materials. The specific substitution pattern present in this compound may confer unique photophysical properties that could be exploited in materials science applications.

Table 2: Research Applications of Benzophenone Derivatives

The biological activity potential of this compound draws from extensive research demonstrating that benzophenone derivatives can exhibit significant pharmacological effects. Studies have shown that structural modifications to the benzophenone core can produce compounds with anti-inflammatory properties through inhibition of prostaglandin production and neutrophil recruitment. The incorporation of piperazine substituents may enhance the compound's ability to interact with biological targets, particularly those involving neurotransmitter systems or membrane-bound proteins.

Contemporary research methodologies have expanded the analytical characterization options available for studying this compound. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide comprehensive structural confirmation, while advanced techniques such as nuclear Overhauser effect spectroscopy can elucidate conformational preferences and intramolecular interactions. These analytical capabilities support both fundamental research investigations and practical applications development.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNSSOWXSVZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643428 | |

| Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-72-2 | |

| Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylbenzoyl chloride and 4-methylpiperazine.

Reaction: The 2,4-dimethylbenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzophenone moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.

Scientific Research Applications

2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the formulation of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, modulating their activity. The benzophenone moiety may participate in photochemical reactions, leading to the generation of reactive species that can affect cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism in Piperazinomethyl-Substituted Benzophenones

Key analogues include positional isomers with varying substituent placements:

- 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-15-8)

- 2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898783-71-6)

Structural Differences :

Table 1: Physicochemical Properties of Positional Isomers

| Compound (CAS) | Molecular Formula | XLogP3* | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| 898788-72-2 (3'-position) | C₂₁H₂₆N₂O | ~2.6† | 4 | 4 |

| 898783-15-8 (2'-position) | C₂₁H₂₆N₂O | ~2.6† | 4 | 4 |

| 898783-71-6 (4'-position) | C₂₁H₂₆N₂O | ~2.6† | 4 | 4 |

*Predicted using similar derivatives ; †Estimated based on 3'-cyano analogue data.

Substituent Variations in Piperazinomethyl Analogues

Halogen-Substituted Derivatives

- 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898790-01-7)

- 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898792-75-1)

Key Differences :

- Biological Relevance: Halogenated benzophenones, such as CAI (carboxyamido-triazole), demonstrate calcium influx inhibition and antiproliferative activity in cancer models. Truncation or dehalogenation abolishes activity, underscoring the importance of substituent integrity .

Thiomorpholinomethyl vs. Piperazinomethyl Derivatives

- 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone (CAS: 898763-13-8)

Structural Difference :

- Replacement of the piperazine ring’s nitrogen with sulfur (thiomorpholine).

Functional Group Modifications

Cyano-Substituted Analogues

- 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-84-8; C₂₀H₂₁N₃O)

Key Differences :

- A nitrile group replaces the methyl substituent.

- Impact: The electron-withdrawing cyano group increases polarity (XLogP3 = 2.6) and may enhance interactions with nucleophilic residues in enzyme active sites .

Carboxyethyl and Methoxy Derivatives

- 2-Carboethoxy-3'-piperidinomethyl benzophenone (CAS: 898774-89-5)

- 4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2)

Structural Differences :

- Ester (carboethoxy) or methoxy groups introduce hydrolytic sensitivity or metabolic lability.

- Biological Relevance: Methoxy groups in benzophenones like rabenzophenone () are associated with phytotoxic activity, suggesting substituent-dependent bioactivity .

Key SAR Insights :

- Piperazine vs. Thiomorpholine : Piperazine’s basic nitrogen facilitates protonation at physiological pH, enhancing water solubility and target binding .

- Substituent Position: 3'-position substitutions optimize steric compatibility with COX-1 active sites, as seen in docking studies comparing benzophenone derivatives to indomethacin .

- Halogenation : Chlorine or fluorine atoms improve binding to hydrophobic pockets in targets like histone deacetylases (HDACs) or ion channels .

Biological Activity

2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, a compound with the molecular formula C21H26N2O, is a notable member of the benzophenone family. This compound has gained attention in pharmacological research, particularly concerning its interactions with opioid receptors. The unique structural features of this compound, including methyl substitutions and a piperazine moiety, contribute to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features two phenyl rings connected by a carbonyl group, with methyl groups at the 2 and 4 positions of one ring and a piperazine group attached via a methylene bridge. This configuration enhances its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O |

| Molecular Weight | 322.45 g/mol |

| Chemical Class | Benzophenones |

Opioid Receptor Research

Research indicates that this compound functions primarily as an opioid antagonist . Studies have shown that compounds with both 3- and 4-methyl substituents exhibit enhanced potency compared to their analogs lacking these modifications. The compound's ability to interact with various opioid receptors suggests potential applications in pain management and addiction treatment.

Key Findings:

- The compound acts as a nonselective opioid antagonist.

- It demonstrates increased potency in antagonizing opioid receptor activity due to the presence of methyl groups.

- Structural modifications significantly influence its antagonist properties.

Synthesis and Experimental Procedures

The synthesis of this compound involves multi-step organic reactions. Researchers typically compare this compound with analogs lacking specific methyl groups to assess the impact on biological activity.

Synthesis Steps:

- Preparation of Benzophenone Core : The initial step involves synthesizing the benzophenone framework.

- Methylation Reactions : Methyl groups are introduced at the 2 and 4 positions through electrophilic aromatic substitution.

- Piperazine Attachment : The piperazine moiety is attached via a methylene bridge.

Antitumor Activity

In addition to its role in opioid receptor research, derivatives of benzophenones, including this compound, have been investigated for their antitumor properties . Recent studies have highlighted the potential of benzophenone derivatives in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HL-60 | 0.48 |

| Compound 1 | A-549 | 0.82 |

| Compound 1 | SMMC-7721 | 0.26 |

| Compound 1 | SW480 | 0.99 |

The antitumor mechanism involves interaction with key cellular pathways, including apoptosis and cell cycle regulation. Network pharmacology analyses have identified several target genes associated with the antitumor activity of benzophenone derivatives.

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Antioxidant Activity : Research on related benzophenones has demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines in cellular models.

Q & A

Q. What methodologies address spectral overlap in NMR analysis?

- For overlapping proton signals (e.g., aromatic vs. piperazine peaks), use 2D NMR (COSY, HSQC) to resolve spin systems. Variable-temperature NMR (-40°C) sharpens broad peaks caused by conformational exchange .

Methodological Notes

- Data Reproducibility : Always report reaction conditions (e.g., anhydrous AlCl₃, nitrobenzene solvent) and purity thresholds (>95% by HPLC) to ensure consistency .

- Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds, particularly those with CNS receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.